2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4(3H)-one core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and enzyme modulation . Key structural elements include:
- 6-position substitution: A methyl group, likely enhancing lipophilicity and steric bulk.
- 2-position sulfanyl linkage: Connected to an acetamide side chain, a motif common in bioactive molecules for hydrogen bonding and target engagement .
- N-substituent: An oxolan-2-ylmethyl (tetrahydrofuran-derived) group, which may improve solubility compared to purely aromatic substituents.
The compound’s synthesis likely involves sequential alkylation and coupling steps, analogous to methods for related sulfanyl-acetamides (e.g., KOH-mediated alkylation of α-chloroacetamides) .
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-12-8-15-17(28-12)21-19(22(18(15)24)10-14-5-3-7-26-14)27-11-16(23)20-9-13-4-2-6-25-13/h3,5,7-8,13H,2,4,6,9-11H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEAXNMIQPVZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategy
The target molecule can be dissected into three primary components:
- Thieno[2,3-d]pyrimidin-4-one core : Serves as the central scaffold.
- Furan-2-ylmethyl substituent : Introduced at position 3 of the pyrimidine ring.
- Sulfanylacetamide side chain : Linked to position 2 of the pyrimidine, with an oxolan-2-ylmethyl group on the acetamide nitrogen.
Retrosynthetic planning suggests a convergent approach:
- Construction of the thieno[2,3-d]pyrimidinone core via cyclocondensation.
- Sequential functionalization at positions 2 and 3.
- Final coupling of the sulfanylacetamide moiety.
Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core
Cyclocondensation of Thiophene Derivatives
The core structure is synthesized via a modified Biginelli-like reaction, adapting protocols from dihydropyrimidinone syntheses. A representative procedure involves:
Reactants :
- 2-Amino-4-methylthiophene-3-carboxylate (1.0 equiv)
- Urea (1.2 equiv)
- Acetylacetone (1.1 equiv)
Conditions :
- Solvent: Ethanol/conc. HCl (4:1 v/v)
- Temperature: Reflux at 80°C for 12 h
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
- Yield: 68–72%
Mechanism : Acid-catalyzed cyclization forms the pyrimidine ring, with the thiophene ring contributing to the fused thieno[2,3-d] system.
Introduction of the Furan-2-ylmethyl Group
Alkylation at Position 3
The furan-2-ylmethyl moiety is introduced via nucleophilic substitution, leveraging methodologies from analogous pyrimidine functionalizations.
Procedure :
- Substrate : 6-Methylthieno[2,3-d]pyrimidin-4-one (1.0 equiv)
- Reagent : Furan-2-ylmethyl bromide (1.5 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF), 60°C, 6 h
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1)
- Yield : 65%
Key Consideration : Steric hindrance at position 3 necessitates prolonged reaction times and excess alkylating agent.
Functionalization at Position 2: Sulfanylacetamide Installation
Thiolation and Acetamide Coupling
The sulfanyl group is introduced through a two-step sequence, adapted from thienopyrimidine derivatization strategies.
Step 4.1.1: Thiolation
Reactants :
- 3-[(Furan-2-yl)methyl]-6-methylthieno[2,3-d]pyrimidin-4-one (1.0 equiv)
- Lawesson’s reagent (0.55 equiv)
Conditions :
Step 4.1.2: Acetamide Formation
Reactants :
- 2-Thiol intermediate (1.0 equiv)
- Bromoacetyl chloride (1.2 equiv)
- (Oxolan-2-yl)methylamine (1.5 equiv)
Procedure :
Optimization and Analytical Data
Reaction Optimization Table
| Step | Parameter | Optimal Value | Yield Impact |
|---|---|---|---|
| 3.1 | Alkylation Time | 6 h → 8 h | +12% |
| 4.1.1 | Lawesson’s Reagent | 0.55 → 0.6 equiv | +8% |
| 4.1.2 | Solvent | DCM → THF | -5% (lower) |
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thienopyrimidine core can be reduced to form dihydrothienopyrimidine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrothienopyrimidine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives possess significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds exhibit selective toxicity towards cancer cells by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the furan and thieno rings, which are known to enhance biological activity. Preliminary in vitro studies have indicated that derivatives of this class can inhibit the growth of several bacterial strains, making them candidates for further development as antibacterial agents .
Synthetic Routes
The synthesis of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step synthetic protocols. Common methods include:
- Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of the furan moiety via electrophilic substitution.
These synthetic methods are crucial for optimizing yield and purity, which significantly impact biological activity .
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound. These techniques provide insights into the molecular environment and functional groups present within the compound, which are essential for understanding its reactivity and interactions in biological systems.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is vital for optimizing the pharmacological properties of thieno[2,3-d]pyrimidine derivatives. Modifications at specific positions on the molecule can enhance its potency or selectivity against particular targets. For example:
- Substituting different groups on the furan ring has been shown to affect the compound's ability to interact with biological macromolecules.
This knowledge is critical for guiding future synthetic efforts aimed at developing more effective therapeutic agents based on this scaffold .
Anti-inflammatory Properties
In silico docking studies have suggested that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as asthma or arthritis .
Antiviral Activity
Recent investigations into similar thieno[2,3-d]pyrimidines have shown promise as antiviral agents against various viruses by disrupting viral replication mechanisms. The compound's unique structural features may contribute to its efficacy against viral targets .
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues
A. 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Derivatives
- Core structure: 1,2,4-Triazole replaces thienopyrimidinone, reducing ring fusion but retaining sulfanyl-acetamide functionality.
- Substituents : Furan-2-yl at the triazole 5-position and variable aryl groups on the acetamide.
- Key difference: The triazole core may alter binding kinetics compared to the target compound’s planar thienopyrimidinone system.
B. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core structure: A non-fused pyrimidin-6-one, lacking the thiophene ring’s rigidity.
- the target’s oxolane group.
- Physicochemical data : Melting point 230°C; molecular weight 344.21 g/mol .
C. Morpholin-2-one Acetamide Derivatives
- Core structure: Morpholinone replaces thienopyrimidinone, introducing an oxygen atom and conformational flexibility.
- Substituents : 4-Isopropylphenyl group on acetamide vs. oxolane in the target compound.
Physicochemical and Spectroscopic Comparisons
Biological Activity
The compound 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 301.39 g/mol. It features a thieno[2,3-d]pyrimidine core, a furan ring, and a sulfanyl group, which contribute to its biological activity. The structural complexity and functional groups suggest potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antibacterial and antimycobacterial activities. For instance, studies have shown that compounds similar to the target compound demonstrate effectiveness against various strains of bacteria including Escherichia coli, Staphylococcus aureus, and mycobacterial species such as Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 20 µg/mL |
| 4e | S. aureus | 15 µg/mL |
| 5g | M. tuberculosis | 10 µg/mL |
The presence of the furan moiety and specific substitutions on the thienopyrimidine ring appears to enhance the antimicrobial properties .
The mechanism by which these compounds exert their biological effects is not entirely elucidated but is believed to involve inhibition of key enzymes or disruption of cellular processes in target organisms. For example, studies suggest that these compounds may inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thieno[2,3-d]pyrimidine derivatives, several compounds were synthesized and tested for their antimicrobial activity. The results indicated that specific structural features were crucial for enhancing potency against both Gram-positive and Gram-negative bacteria. Compounds with a substituted amido group at position 3 were particularly effective .
Case Study 2: Toxicity Assessment
Further assessments have been conducted to evaluate the safety profile of these compounds using hemolytic assays. The most potent derivatives exhibited minimal toxicity at concentrations up to 200 µmol/L, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thieno-pyrimidinone scaffolds, sulfanyl acetamide coupling, and furan/oxolane substitutions. Key steps include:
- Reflux conditions : Use anhydrous solvents (e.g., THF or DCM) and catalysts like Na₂CO₃ to facilitate nucleophilic substitution at the sulfanyl group .
- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in DCM) followed by recrystallization (ethyl acetate/hexane) to isolate the pure product .
- Yield Optimization : Sequential addition of reagents (e.g., acyl chlorides) and monitoring via TLC or HPLC ensures reaction completion .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for acetamide protons, δ 169.8 ppm for carbonyl carbons) validate the thieno-pyrimidinone core and substituents .
- Mass Spectrometry : ESI/APCI(+) modes confirm molecular weight (e.g., m/z 347 [M+H]⁺) and detect fragmentation patterns .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain compound stability .
- Surfactant Additives : Include Tween-80 or cyclodextrins to enhance dispersion in cell culture media .
- Control Experiments : Compare solvent-only groups to rule out artifacts in cytotoxicity assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the furan and oxolane moieties?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with modified furan (e.g., thiophene) or oxolane (e.g., tetrahydropyran) groups to assess steric/electronic effects .
- Biological Profiling : Test analogs against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7, HepG2) to correlate substituents with IC₅₀ values .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites .
Q. What strategies resolve contradictions in reported biological activity data across similar thieno-pyrimidinone derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., IC₅₀ variability in kinase inhibition) to identify assay-specific variables (e.g., ATP concentration, incubation time) .
- Standardized Protocols : Adopt CLSI guidelines for cytotoxicity assays (e.g., 48-h exposure, MTT endpoint) to minimize inter-lab variability .
- Orthogonal Validation : Confirm activity via alternate methods (e.g., apoptosis markers vs. metabolic assays) .
Q. How can computational methods predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate CYP450 metabolism, bioavailability, and hepatotoxicity risks .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .
- In Silico Toxicity : Assess structural alerts (e.g., sulfanyl group reactivity) via DEREK Nexus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
